molecular formula C9H6ClN3 B15317701 2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetonitrile

2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetonitrile

Cat. No.: B15317701
M. Wt: 191.62 g/mol
InChI Key: LRMJABQRAYNVKS-UHFFFAOYSA-N
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Description

2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetonitrile is a heterocyclic compound that features a chloro-substituted imidazo[1,2-a]pyridine ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the chloro and nitrile functional groups makes it a versatile intermediate for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α-bromoketones, followed by cyclization and chlorination steps . The reaction conditions often include the use of solvents such as acetonitrile and catalysts like iodine or tert-butyl hydroperoxide (TBHP) to promote the cyclization and chlorination processes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Cyclization Reactions: The nitrile group can participate in cyclization reactions to form more complex ring systems.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions often involve the use of polar solvents and bases to facilitate the substitution.

    Cyclization Reactions: Reagents such as acids or bases can promote cyclization. Solvents like acetonitrile are commonly used.

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridines, while cyclization reactions can produce fused ring systems with potential biological activity .

Mechanism of Action

The mechanism of action of 2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetonitrile involves its interaction with specific molecular targets. The chloro and nitrile groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways depend on the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetonitrile
  • 2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)propanoic acid
  • 2-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)acetic acid

Uniqueness

2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetonitrile is unique due to its specific substitution pattern and functional groups, which confer distinct reactivity and biological activity. The presence of both chloro and nitrile groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .

Properties

IUPAC Name

2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3/c10-7-1-2-9-12-8(3-4-11)6-13(9)5-7/h1-2,5-6H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRMJABQRAYNVKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1Cl)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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